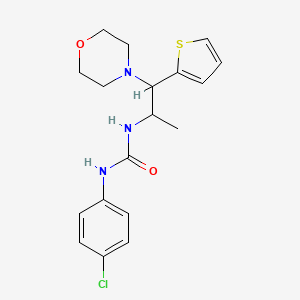

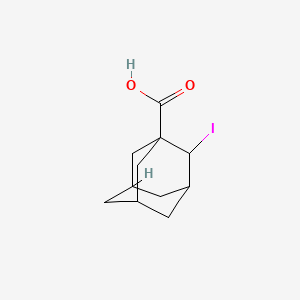

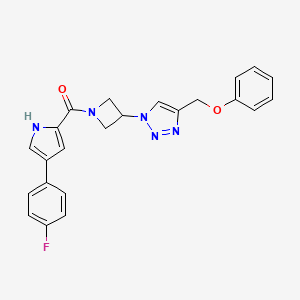

![molecular formula C15H18ClN3O4 B2552727 2-{1-[(4-氯苯胺)羰基]-3-氧代-2-哌嗪基}乙酸乙酯 CAS No. 1007932-18-4](/img/structure/B2552727.png)

2-{1-[(4-氯苯胺)羰基]-3-氧代-2-哌嗪基}乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate involves the formation of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are synthesized by the addition of ethylene diamine to diethyl maleate, followed by cyclization. This process is part of a broader method to create potential inhibitors of aspartate transcarbamoylase, as described in the first paper. The compounds synthesized showed significant activity against aspartate transcarbamoylase and were also tested for antimicrobial activity and tumor cell specificity .

Molecular Structure Analysis

The molecular structure of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is not directly discussed in the provided papers. However, the structure-activity relationship of similar compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, indicates that the presence of a planar phenyl substituent, as in the 4-chloroanilino group, can affect inhibitory activity. The distance between the nitrogen and a reactive function is crucial for activity, with a two-carbon distance being optimal .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be complex. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene involves a novel carbonylation at a C–H bond in the piperazine ring. This reaction is regioselective and is influenced by the electronic nature of substituents on the nitrogen and in the pyridine ring. Electron-donating groups on the nitrogen or electron-withdrawing groups in the pyridine ring enhance reactivity. This suggests that modifications to the piperazine ring, such as those in ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate, could potentially alter its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate are not explicitly detailed in the provided papers. However, the antimicrobial and antitumor activities of similar N-substituted piperazine derivatives suggest that these compounds have significant biological relevance. The presence of specific functional groups and substituents can greatly influence the physical properties such as solubility and chemical properties like reactivity and biological activity .

Case Studies and Biological Activity

Several compounds synthesized in the first paper were found to have significant specificity against various tumor cell lines, indicating the potential for ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate to be used in cancer research or treatment. The antimicrobial activity against five representative microorganisms further suggests a broad spectrum of biological applications for these compounds . Additionally, the second paper discusses the antihistaminic activity of related piperazine derivatives, which could imply potential for ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate in allergy treatment, depending on its specific structure-activity relationship .

科学研究应用

化学合成和生物学评价

2-{1-[(4-氯苯胺)羰基]-3-氧代-2-哌嗪基}乙酸乙酯是一种复杂的化合物,参与各种药物和化学试剂的合成和生物学评价。一项值得注意的应用涉及它在新型氟喹诺酮的设计和合成中的作用,该氟喹诺酮对结核分枝杆菌显示出有希望的体内活性,与斯帕沙星等既定药物相当 (Shindikar & Viswanathan, 2005)。

代谢研究

此外,该化合物的衍生物已成为广泛代谢研究的主题。例如,对 1-(4-氯苯基)-3,3-二甲基三氮烯进行的生物转化研究突出了导致各种改性苯胺的代谢途径,表明体内复杂的代谢相互作用和转化能力 (Kolar & Schlesiger, 1975)。类似地,对盐酸 4-甲基-哌嗪-1-碳二硫酸 3-氰基-3,3-二苯基-丙酯的代谢进行了彻底研究,揭示了其在大鼠中的代谢产物 (Jiang 等,2006)。

药物开发

在药物开发中,该化合物及其衍生物已成为创建新型非阿片类抗伤害感受剂 (Viaud 等,1995)、开发降血脂剂 (Metz & Specker, 1975)以及合成强效乙酰胆碱酯酶抑制剂 (Sugimoto 等,1990) 的组成部分。

分析和诊断应用

该化合物还在分析和诊断领域找到了应用,例如在毒理学分析中区分 mCPP 摄入量与其前体药物 (Staack & Maurer, 2003),以及在针对可卡因滥用的潜在治疗剂的开发中 (Lewis 等,1999)。

属性

IUPAC Name |

ethyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-2-23-13(20)9-12-14(21)17-7-8-19(12)15(22)18-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZJSKHNDLOWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

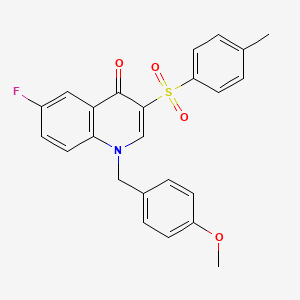

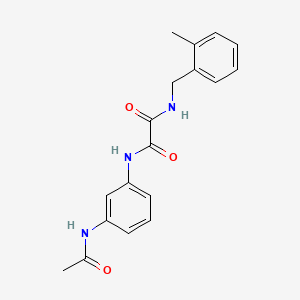

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)

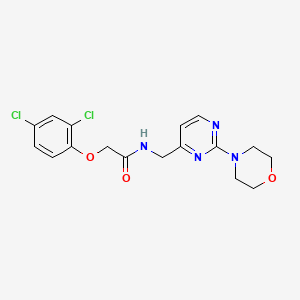

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)

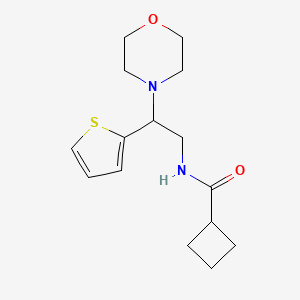

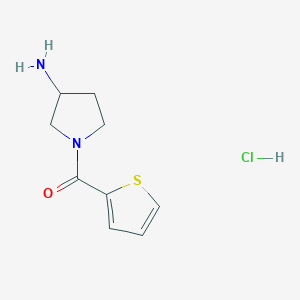

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)